molecular formula C6H9NO3 B7808507 n-Acryloylalanine CAS No. 10353-17-0

n-Acryloylalanine

Cat. No. B7808507
CAS RN: 10353-17-0
M. Wt: 143.14 g/mol
InChI Key: PPRBGMXQDAMDAB-UHFFFAOYSA-N
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Description

N-Acryloylalanine is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality n-Acryloylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Acryloylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioengineering and Cell Detachment

n-Acryloylalanine has been explored in bioengineering applications. Poly(N-isopropyl acrylamide), a polymer related to n-Acryloylalanine, is used for the nondestructive release of biological cells and proteins. This application is significant in studies involving the extracellular matrix, cell sheet engineering, tissue transplantation, tumorlike spheroids formation, and the study of bioadhesion and bioadsorption (Cooperstein & Canavan, 2010).

Nanoassemblies and Block Copolymer Micelles

Research has also focused on creating nanoassemblies from block copolymer micelles of poly[(N,N-dimethylacrylamide)-b-(N-acryloylalanine)-b-(N-isopropylacrylamide)], showing technological significance in the reversibility of shell cross-linking. These developments are crucial for applications in controlled drug delivery and nanotechnology (Lokitz et al., 2006).

Acrylamide in Industrial Applications

n-Acryloylalanine is related to acrylamide, which is used in various industrial applications. Acrylamide's primary uses include water and wastewater treatment, pulp and paper processing, and mining and mineral processing. Understanding its chemistry and applications helps in developing safer industrial practices (Taeymans et al., 2004).

Genetic Encoding and Protein Modifications

There's significant interest in genetically encoding n-Acryloylalanine for protein modifications. The acrylamide functionality in proteins allows for a variety of unique reactions, which is pivotal for specific and efficient protein labeling and modifications in biotechnological and medical applications (Lee et al., 2013).

properties

IUPAC Name

2-(prop-2-enoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-5(8)7-4(2)6(9)10/h3-4H,1H2,2H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRBGMXQDAMDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286451
Record name n-acryloylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Acryloylalanine

CAS RN

19883-36-4, 10353-17-0
Record name NSC288736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC45841
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-acryloylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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